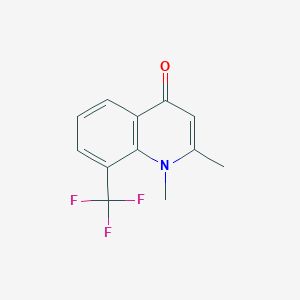

1,2-Dimethyl-8-(trifluoromethyl)quinolin-4(1H)-one

Description

Properties

Molecular Formula |

C12H10F3NO |

|---|---|

Molecular Weight |

241.21 g/mol |

IUPAC Name |

1,2-dimethyl-8-(trifluoromethyl)quinolin-4-one |

InChI |

InChI=1S/C12H10F3NO/c1-7-6-10(17)8-4-3-5-9(12(13,14)15)11(8)16(7)2/h3-6H,1-2H3 |

InChI Key |

COOFJPNYKNQLND-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C2=C(N1C)C(=CC=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-8-(trifluoromethyl)quinolin-4(1H)-one typically involves multi-step organic reactions. A common approach might include:

Starting Material: The synthesis may begin with a suitable quinoline derivative.

Functional Group Introduction: Introduction of the trifluoromethyl group can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Methylation: The dimethyl groups can be introduced using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-8-(trifluoromethyl)quinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups on the quinoline ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the quinoline ring.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1,2-Dimethyl-8-(trifluoromethyl)quinolin-4(1H)-one is C₁₂H₁₀F₃N₁O, with a molecular weight of approximately 241.21 g/mol. The trifluoromethyl group enhances lipophilicity and influences the compound's reactivity and interaction with biological targets .

Biological Activities

Research indicates that 1,2-Dimethyl-8-(trifluoromethyl)quinolin-4(1H)-one exhibits potential in several therapeutic areas:

Antiparasitic Activity

Studies show that quinoline derivatives, including 1,2-Dimethyl-8-(trifluoromethyl)quinolin-4(1H)-one, have demonstrated efficacy against various parasitic infections. For instance, compounds in the quinoline class have been evaluated for their ability to inhibit Leishmania species, with promising results indicating effective inhibition of mitochondrial function in these parasites .

Antiviral Properties

The compound has also been investigated for its antiviral activities. Quinoline analogs have shown effectiveness against enterovirus D68 (EV-D68), with specific modifications enhancing their inhibitory effects on viral replication . The trifluoromethyl group is believed to play a crucial role in improving the binding affinity to viral targets.

Neuroprotective Effects

Recent research highlights the potential of quinoline derivatives in treating neurodegenerative diseases such as Alzheimer's disease. The compound's structure allows it to interact with key enzymes involved in neurodegeneration, making it a candidate for dual-target inhibitors against cholinesterases and monoamine oxidases .

Synthetic Routes

Several synthetic pathways have been explored to produce 1,2-Dimethyl-8-(trifluoromethyl)quinolin-4(1H)-one. These methods typically involve multi-step reactions starting from readily available quinoline precursors and incorporating the trifluoromethyl group through electrophilic fluorination or other fluorination techniques.

Case Study: Antileishmanial Activity

In a study focusing on the antileishmanial properties of quinoline derivatives, 1,2-Dimethyl-8-(trifluoromethyl)quinolin-4(1H)-one was identified as a promising lead compound. It demonstrated significant inhibition of Leishmania infantum growth with an IC50 value in the submicromolar range. Mechanistic studies revealed that the compound disrupts mitochondrial function in the parasites, highlighting its potential as a therapeutic agent against leishmaniasis .

Case Study: Antiviral Efficacy

Another study investigated the antiviral efficacy of various quinoline derivatives against EV-D68. The results indicated that modifications to the quinoline scaffold significantly enhanced antiviral activity. Specifically, compounds featuring trifluoromethyl substitutions exhibited improved binding to viral proteins compared to their non-substituted counterparts .

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-8-(trifluoromethyl)quinolin-4(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including:

Enzymes: Inhibition or activation of specific enzymes.

Receptors: Binding to cellular receptors to modulate signaling pathways.

DNA/RNA: Intercalation into DNA or RNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s structural analogs differ in substituent positions, electronic effects, and biological activities. Below is a comparative analysis with selected quinolinone derivatives:

Critical Analysis

Substituent Position and Bioactivity: The trifluoromethyl group at C8 in the target compound contrasts with analogs like the C2-trifluoromethyl derivative () or C6-chloro/C8-CF₃ analogs (). Positional differences significantly alter electronic and steric profiles. For instance, C8-CF₃ may enhance membrane permeability compared to C2-CF₃ due to reduced polarity .

Biological Activity :

- The C8-CF₃/C6-Cl analog () demonstrated MERS-CoV inhibition , suggesting the target compound’s C8-CF₃ group could similarly enhance antiviral activity. However, the absence of C6-Cl or C3-acetyl may reduce potency .

- Compound 8f (), with a triazole linker, shows broader antifungal activity but higher molecular weight (~724 g/mol), which may limit bioavailability compared to the simpler target compound (~273 g/mol) .

Synthetic Complexity :

- The target compound’s synthesis likely involves alkylation at C1/C2 and trifluoromethylation at C8, contrasting with ’s hydrogenation-based routes or ’s SAR-driven modifications. Simpler synthesis could favor scalability .

Biological Activity

1,2-Dimethyl-8-(trifluoromethyl)quinolin-4(1H)-one (CAS No. 1208408-56-3) is a synthetic compound belonging to the quinoline family, characterized by its unique structure incorporating both methyl and trifluoromethyl groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antiplasmodial research.

Chemical Structure and Properties

The molecular formula of 1,2-Dimethyl-8-(trifluoromethyl)quinolin-4(1H)-one is , with a molecular weight of approximately 241.21 g/mol. The presence of electron-donating (methyl) and electron-withdrawing (trifluoromethyl) groups significantly influences its chemical reactivity and biological properties, enhancing lipophilicity and cellular uptake .

Antimicrobial Properties

Research indicates that quinoline derivatives, including 1,2-Dimethyl-8-(trifluoromethyl)quinolin-4(1H)-one, exhibit notable antimicrobial activity. A study highlighted that similar trifluoromethylquinolines demonstrated significant antiplasmodial effects against Plasmodium falciparum, the causative agent of malaria. The trifluoromethyl substitution is believed to enhance the compound's interaction with biological membranes, thereby improving its efficacy .

Antituberculosis Activity

In a related study focused on quinolinone-thiosemicarbazone hybrids, it was found that compounds with structural similarities to 1,2-Dimethyl-8-(trifluoromethyl)quinolin-4(1H)-one exhibited promising anti-tuberculosis (anti-TB) activity against Mycobacterium tuberculosis. The quantitative structure-activity relationship (QSAR) analysis suggested that modifications in the molecular structure could lead to enhanced biological activity against drug-resistant strains of TB .

The mechanism by which 1,2-Dimethyl-8-(trifluoromethyl)quinolin-4(1H)-one exerts its biological effects is not fully elucidated but may involve inhibition of key enzymes or pathways critical for microbial survival. Molecular docking studies have indicated potential binding interactions with various protein targets associated with microbial pathogenesis .

Table: Comparison of Biological Activities

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 1,2-Dimethyl-8-(trifluoromethyl)quinolin-4(1H)-one | Antiplasmodial, Antituberculosis | |

| Mefloquine | Antimalarial | |

| Quinolinone-thiosemicarbazone hybrids | Anti-TB |

Notable Research Findings

- Antiplasmodial Activity : Compounds structurally related to 1,2-Dimethyl-8-(trifluoromethyl)quinolin-4(1H)-one showed significant inhibition against Plasmodium falciparum, indicating potential as antimalarial agents.

- Anti-TB Efficacy : In vitro studies demonstrated that certain derivatives exhibited superior activity against multiple strains of M. tuberculosis, outperforming standard treatments like isoniazid .

- Structural Modifications : Variations in substitution patterns on the quinoline ring were found to significantly affect biological activity, with electron-withdrawing groups enhancing efficacy compared to electron-donating groups .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 1,2-Dimethyl-8-(trifluoromethyl)quinolin-4(1H)-one, and how can reaction conditions be optimized?

- Methodological Answer : Multi-step synthetic routes, such as those involving nucleophilic substitution or cyclization reactions, are commonly employed. For example, analogous quinolin-4(1H)-one derivatives have been synthesized using reductive amination (e.g., NaBH4-mediated reduction) followed by trifluoromethylation via halogen exchange (e.g., using CF3Cu reagents). Optimization involves adjusting solvent polarity (e.g., THF or DMF), temperature (60–100°C), and catalyst loading (e.g., Pd/C for hydrogenation). Yields can be improved by isolating intermediates and characterizing them via TLC or LC-MS .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for methyl groups (δ ~2.5–3.0 ppm for CH3), trifluoromethyl (δ ~110–120 ppm in 13C), and the quinolinone carbonyl (δ ~175–180 ppm in 13C).

- ESI-MS : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.

- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm.

- IR Spectroscopy : Verify carbonyl stretching (~1650–1700 cm⁻¹) and C-F bonds (~1100–1200 cm⁻¹) .

Q. What analytical methods are essential for verifying identity and purity when commercial sources lack data?

- Methodological Answer : Combine orthogonal techniques:

- Elemental Analysis : Validate empirical formula (e.g., C, H, N content).

- X-ray Crystallography : Resolve crystal structure for absolute configuration (if crystalline).

- HPLC-MS : Detect impurities (e.g., unreacted intermediates) and quantify purity.

- Cross-validate with synthetic intermediates : Compare spectral data of precursors (e.g., methylated intermediates) to confirm stepwise progression .

Advanced Research Questions

Q. How can researchers address discrepancies in bioactivity data between in vitro and in vivo models for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays).

- Dose-Response Studies : Use logarithmic dosing in animal models to identify efficacious vs. toxic thresholds.

- Mechanistic Studies : Employ RNA-seq or proteomics to compare in vitro target engagement with in vivo pathway modulation.

- Reference Standards : Use structurally validated analogs (e.g., fluoroquinolone derivatives) as positive controls .

Q. What strategies enhance the pharmacological profile of quinolin-4(1H)-one scaffolds through trifluoromethyl group incorporation?

- Methodological Answer :

- Electrophilic Trifluoromethylation : Use Umemoto’s reagent or Togni’s reagent for regioselective CF3 introduction.

- Metal-Mediated Coupling : Employ CuI or Pd catalysts for cross-coupling with CF3 sources (e.g., CF3SiMe3).

- Bioisosteric Replacement : Replace labile groups (e.g., -Cl) with CF3 to improve metabolic stability and membrane permeability.

- SAR Studies : Compare activity of CF3-substituted analogs against unsubstituted derivatives in antimicrobial or antiviral assays .

Q. How can structural modifications resolve instability of intermediates during synthesis?

- Methodological Answer :

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during alkylation steps.

- Low-Temperature Reactions : Perform sensitive steps (e.g., trifluoromethylation) at –20°C to minimize decomposition.

- In Situ Monitoring : Use FTIR or ReactIR to track intermediate formation and adjust reaction time dynamically.

- Purification Techniques : Employ flash chromatography or preparative HPLC to isolate unstable intermediates rapidly .

Q. What computational tools are effective for predicting the compound’s binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., DNA gyrase for antibacterial activity).

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes.

- QSAR Models : Develop regression models using descriptors like logP, polar surface area, and H-bond acceptors/donors.

- Free Energy Perturbation (FEP) : Calculate ΔΔG for CF3 group substitutions to prioritize synthetic targets .

Data Contradiction Analysis

Q. How should researchers resolve conflicting results in cytotoxicity assays across cell lines?

- Methodological Answer :

- Cell Line Authentication : Verify lineage and genetic stability via STR profiling.

- Assay Standardization : Use identical incubation times, serum concentrations, and positive controls (e.g., doxorubicin).

- Mechanistic Follow-Up : Perform transcriptomics to identify cell-specific pathways (e.g., apoptosis vs. necrosis).

- Dose Uniformity : Ensure consistent compound solubility (e.g., DMSO concentration ≤0.1%) across assays .

Safety and Compliance

Q. What safety protocols are recommended for handling trifluoromethylated quinolinones?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Perform reactions in fume hoods due to potential release of HF during decomposition.

- Waste Disposal : Neutralize acidic byproducts with NaHCO3 before disposal.

- Emergency Procedures : Maintain calcium gluconate gel for HF exposure first aid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.